molecular formula C30H25NO2 B12624689 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-70-7

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol

Cat. No.: B12624689
CAS No.: 917804-70-7
M. Wt: 431.5 g/mol
InChI Key: QONKNPJSWRFOQU-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxyphenyl and diphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone derivatives under basic conditions to form the intermediate chalcone This intermediate then undergoes cyclization with ammonium acetate to form the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Diphenylpyridine derivatives: Compounds with similar pyridine and diphenyl structures.

Uniqueness

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxyphenyl and diphenyl groups on a pyridine ring makes it a versatile compound for various applications.

Biological Activity

The compound 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a member of the diphenylpyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H23NO\text{C}_{24}\text{H}_{23}\text{N}\text{O}

This structure features a pyridine core substituted with methoxy and phenolic groups, contributing to its biological activity.

Antioxidant Activity

Several studies have demonstrated that compounds similar to This compound exhibit significant antioxidant properties. The mechanism is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a related compound showed an IC50 value for DPPH radical scavenging activity of 25 µg/mL, indicating potent antioxidant capacity .

Anticancer Properties

Research indicates that this class of compounds may possess anticancer properties. In vitro studies have shown that they can induce apoptosis in various cancer cell lines. For example, a derivative was reported to inhibit the growth of breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Caspase activation

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This effect is believed to be mediated through the NF-κB signaling pathway, which plays a crucial role in inflammation .

The biological activities of This compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple aromatic rings allows for effective electron donation, neutralizing free radicals.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
  • Cytokine Inhibition : Suppression of inflammatory mediators through modulation of transcription factors like NF-κB.

Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with a similar diphenylpyridine derivative resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis .

Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .

Properties

CAS No.

917804-70-7

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol

InChI

InChI=1S/C30H25NO2/c1-33-28-17-15-22(16-18-28)25-19-29(23-9-4-2-5-10-23)31(26-13-8-14-27(32)21-26)30(20-25)24-11-6-3-7-12-24/h2-21,25,32H,1H3

InChI Key

QONKNPJSWRFOQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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